molecular formula C24H25ClN2O3S B7711685 N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide

N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide

Cat. No. B7711685
M. Wt: 457.0 g/mol
InChI Key: DTJWAATVPXPISF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide, also known as Sulfamethazine, is a sulfonamide antibiotic that is widely used in veterinary medicine. It is used to treat bacterial infections in animals such as poultry, swine, and cattle. The compound has also been studied for its potential use in human medicine, as it has shown promising results in treating certain types of cancer.

Mechanism of Action

N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene works by inhibiting the synthesis of folic acid in bacteria. Folic acid is essential for the production of DNA and RNA, and without it, bacteria are unable to grow and reproduce. N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, and prevents it from functioning properly.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, it has been shown to have anti-inflammatory effects, as well as antioxidant and immunomodulatory effects. It has also been shown to have a positive effect on the growth and development of animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using sulfamethazine in lab experiments is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria, which makes it a useful tool for studying bacterial infections. However, one limitation of using sulfamethazine is that it can be toxic to certain types of cells, particularly liver cells. This can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for research on sulfamethazine. One area of interest is its potential use in human medicine, particularly in the treatment of cancer. Studies have shown that sulfamethazine has anticancer properties and may be effective against certain types of cancer, such as breast cancer and glioblastoma. Another area of interest is the development of new antibiotics based on sulfamethazine. Researchers are exploring ways to modify the compound to make it more effective against antibiotic-resistant bacteria. Finally, there is interest in exploring the potential use of sulfamethazine in combination with other drugs, to enhance its antimicrobial or anticancer properties.

Synthesis Methods

N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene can be synthesized through a reaction between 4-iodoaniline and 2-(N-phenylethyl)-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride to form the final compound.

Scientific Research Applications

N-(4-iodophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamidene has been extensively studied for its antimicrobial properties, particularly in veterinary medicine. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella, and Staphylococcus aureus. The compound has also been studied for its potential use in human medicine, particularly in the treatment of cancer.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)sulfonyl-(2-phenylethyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-18-8-12-22(13-9-18)31(29,30)27(15-14-20-6-4-3-5-7-20)17-24(28)26-21-11-10-19(2)23(25)16-21/h3-13,16H,14-15,17H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJWAATVPXPISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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